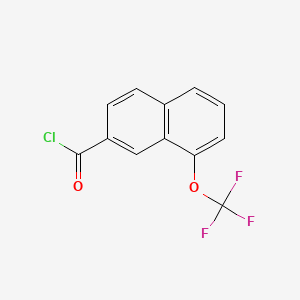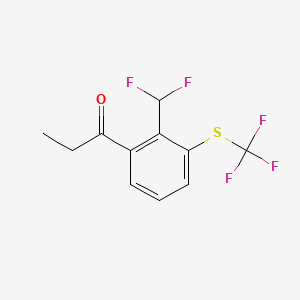
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C11H9F5OS It is characterized by the presence of both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety
準備方法
The synthesis of 1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using a difluoromethylating agent under specific reaction conditions.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group is introduced using a trifluoromethylthiolating agent.
Formation of Propan-1-one Moiety: The final step involves the formation of the propan-1-one moiety through a suitable reaction, such as Friedel-Crafts acylation.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
化学反応の分析
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
科学的研究の応用
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethylthio groups play a crucial role in its activity. These groups can interact with enzymes, receptors, or other proteins, leading to modulation of their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but with different positional isomers.
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one: Another positional isomer with different properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.
特性
分子式 |
C11H9F5OS |
|---|---|
分子量 |
284.25 g/mol |
IUPAC名 |
1-[2-(difluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-7(17)6-4-3-5-8(9(6)10(12)13)18-11(14,15)16/h3-5,10H,2H2,1H3 |
InChIキー |
RENTUSMBTNGFPU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



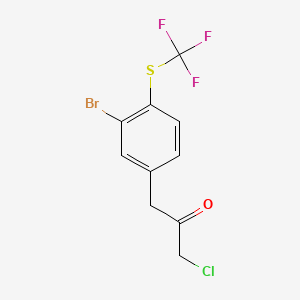
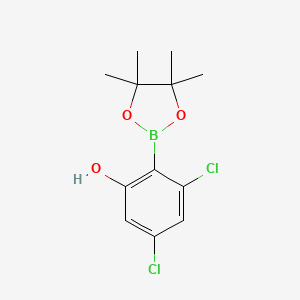
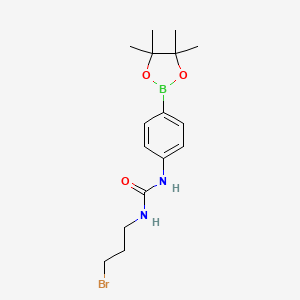




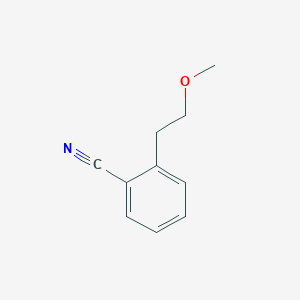


![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)
